![molecular formula C18H12F3NO B11332857 2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL CAS No. 1807518-81-5](/img/structure/B11332857.png)

2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

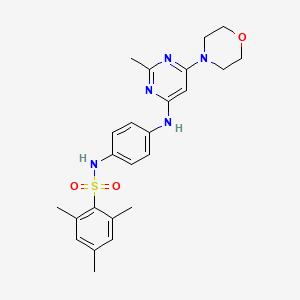

2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline moiety through an ethenyl linkage. The incorporation of the trifluoromethyl group is known to enhance the biological activity of the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL typically involves the condensation of an appropriate aniline derivative with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the quinoline core . This is followed by a Heck reaction, where the quinoline derivative is coupled with a suitable styrene derivative to introduce the ethenyl linkage . The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(1E)-2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-8-ol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladium auf Kohle durchgeführt werden, um die Ethenylbindung zu einer Ethylgruppe zu reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas, Palladium auf Kohle.

Substitution: Natriumhydrid, Alkylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: Ethylsubstituierte Chinolinderivate.

Substitution: Alkylierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

2-[(1E)-2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-8-ol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine Antikrebs-, Antiviral- und Antibakteriellen Eigenschaften untersucht. Die Trifluormethylgruppe verstärkt ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

5. Wirkmechanismus

Der Wirkmechanismus von 2-[(1E)-2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-8-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Sobald sie sich in der Zelle befindet, kann sie die Aktivität von Enzymen hemmen, indem sie an ihre aktiven Zentren oder allosterischen Zentren bindet, wodurch wichtige biochemische Prozesse gestört werden . Die Fähigkeit der Verbindung, Apoptose und Zellzyklusarrest in Krebszellen zu induzieren, wurde auf ihre Wechselwirkung mit Proteinkinasen und anderen Signalmolekülen zurückgeführt .

Wirkmechanismus

The mechanism of action of 2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit the activity of enzymes by binding to their active sites or allosteric sites, thereby disrupting key biochemical pathways . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells has been attributed to its interaction with protein kinases and other signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Trifluormethyl-2-anilinochinolin: Bekannt für seine Antikrebseigenschaften und seine Fähigkeit, bestimmte Kinasen anzugreifen.

2,2,2-Trifluor-1-[4-(trifluormethyl)phenyl]ethan-1-ol: Wird in verschiedenen chemischen Synthesen eingesetzt und ist für seine einzigartige Reaktivität bekannt.

4-(Trifluormethyl)phenethylbromid: Wird als Zwischenprodukt in der organischen Synthese verwendet.

Einzigartigkeit

2-[(1E)-2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-8-ol zeichnet sich durch seine einzigartige Kombination aus einem Chinolinkern und einem Trifluormethyl-substituierten Phenylring aus, der über eine Ethenylbindung verbunden ist. Diese Struktur verleiht ihr besondere physikalisch-chemische Eigenschaften, wie z. B. erhöhte Lipophilie und biologische Aktivität, was sie zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht .

Eigenschaften

CAS-Nummer |

1807518-81-5 |

|---|---|

Molekularformel |

C18H12F3NO |

Molekulargewicht |

315.3 g/mol |

IUPAC-Name |

2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinolin-8-ol |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(23)17(13)22-15/h1-11,23H/b10-6+ |

InChI-Schlüssel |

UKICBIWCXBWZGT-UXBLZVDNSA-N |

Isomerische SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)C(F)(F)F |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332777.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11332793.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11332796.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11332801.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11332802.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B11332812.png)

![2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11332819.png)

![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11332826.png)

![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11332848.png)

![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11332853.png)